Chromatographic Differentiation: LogP Comparison with 4-Amino-2-methoxybenzoic Acid
The presence of the 5-bromo substituent in the target compound increases lipophilicity relative to the non-brominated analog 4-amino-2-methoxybenzoic acid (CAS 2486-80-8). The target compound exhibits a calculated LogP of 1.74, whereas the non-brominated analog is predicted to have a significantly lower LogP, resulting in longer retention times under reversed-phase HPLC conditions [1]. This difference in lipophilicity directly impacts chromatographic separation and method development, particularly for stability-indicating methods where resolution between the target impurity and other structurally related compounds is required [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.74 (calculated) |
| Comparator Or Baseline | 4-Amino-2-methoxybenzoic acid (CAS 2486-80-8): LogP predicted significantly lower (exact value not reported) |
| Quantified Difference | Qualitative increase in LogP due to bromine substitution; exact magnitude not reported |
| Conditions | In silico calculation; reversed-phase HPLC with acetonitrile/water/phosphoric acid mobile phase |
Why This Matters
Higher LogP enables chromatographic resolution from less lipophilic impurities in stability-indicating methods, a critical requirement for regulatory-compliant quality control.
- [1] SIELC Technologies. 4-Amino-5-bromo-2-methoxybenzoic acid - LogP Data. Product Technical Page. View Source
- [2] Abreu JC, et al. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. J Pharm Biomed Anal. 2021;205:114306. View Source
